molecular formula C16H15N3O3S2 B2708440 methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-46-6

methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2708440
CAS RN: 496776-46-6
M. Wt: 361.43
InChI Key: IRVFQWMIBDMZPJ-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Study

A study by Varynskyi and Kaplaushenko (2020) focused on the metabolism of a structurally related compound, highlighting the importance of chromatography and mass spectrometry in understanding the structure of main metabolites. This research suggests the potential for similar methodologies to be applied to the analysis of methyl 2-((4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and its metabolites, emphasizing the role of methylation in the metabolism process (Varynskyi & Kaplaushenko, 2020).

Aldose Reductase Inhibition

Sher Ali et al. (2012) investigated the synthesis and molecular modeling of novel compounds as potent and selective aldose reductase inhibitors, which are crucial for developing drugs to treat diabetic complications. Although the study focuses on thiazolidinone derivatives, the methodological framework and the focus on aldose reductase inhibitors could be relevant for exploring the applications of this compound in similar contexts (Sher Ali et al., 2012).

Synthon for Synthesis of Heterocycles

Research by Ram and Goel (1996) on the synthesis of terphenyls from aryl ketones using a novel synthon highlights the potential for this compound to serve as a precursor or intermediate in the synthesis of complex heterocyclic compounds. This work illustrates the compound's utility in facilitating the construction of molecular diversity through ring transformation reactions (Ram & Goel, 1996).

Lipase and α-Glucosidase Inhibition

A study conducted by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from a similar triazol-4-yl)acetohydrazide and their investigation into lipase and α-glucosidase inhibition showcases the potential of this compound derivatives for therapeutic applications, particularly in the management of conditions that benefit from the inhibition of these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Isochroman Derivatives

Palusiak et al. (2004) explored the tendency of isochroman derivatives to crystallize in chiral space groups, providing insights into the stereochemical properties and potential applications of compounds with similar structural features, including this compound, in the development of chiral materials or enantioselective processes (Palusiak et al., 2004).

properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-21-12-7-5-11(6-8-12)19-15(13-4-3-9-23-13)17-18-16(19)24-10-14(20)22-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFQWMIBDMZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.